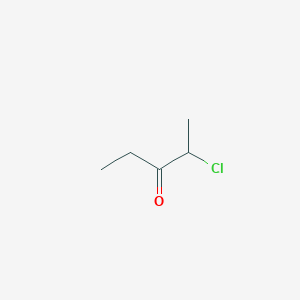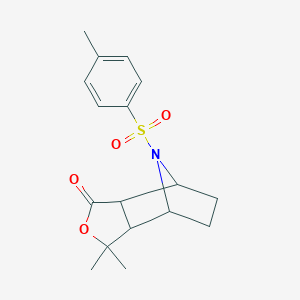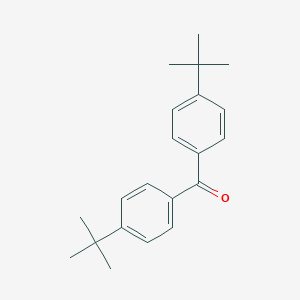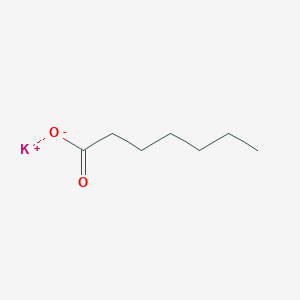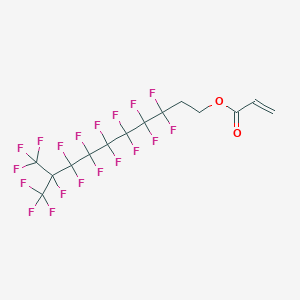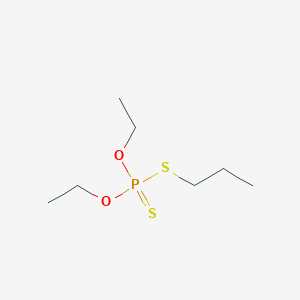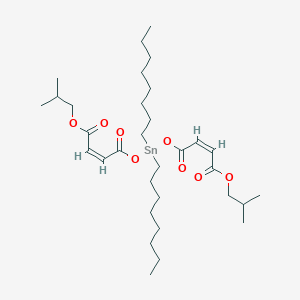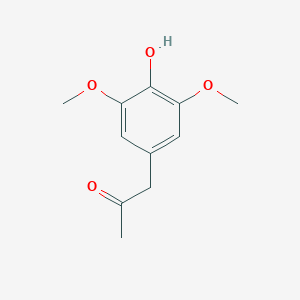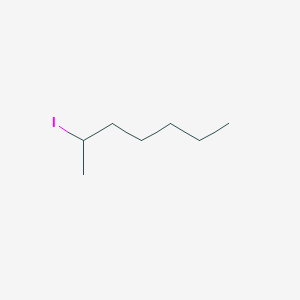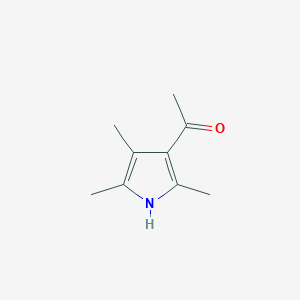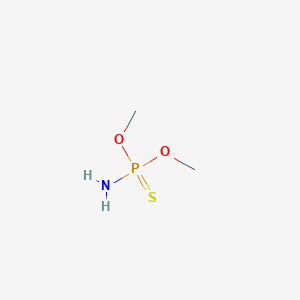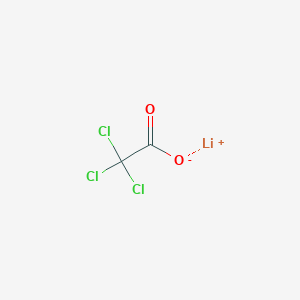
Lithium trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium trichloroacetate (LiTCA) is an organic salt that contains lithium, a chemical element with a wide range of biological and therapeutic activities. LiTCA has gained significant attention in recent years due to its potential applications in the field of biomedical research.
Wirkmechanismus
The exact mechanism of action of Lithium trichloroacetate is not fully understood. However, it is believed that Lithium trichloroacetate exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways. Lithium trichloroacetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Lithium trichloroacetate has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Lithium trichloroacetate has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, Lithium trichloroacetate has been shown to improve mitochondrial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium trichloroacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Moreover, Lithium trichloroacetate has been shown to be stable under various experimental conditions. However, Lithium trichloroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, Lithium trichloroacetate has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
Lithium trichloroacetate has several potential future directions for research. One area of interest is the development of Lithium trichloroacetate-based therapies for various diseases, including cancer and diabetes. Another area of interest is the elucidation of the exact mechanism of action of Lithium trichloroacetate, which can help to identify new therapeutic targets. Moreover, the development of new synthetic methods for Lithium trichloroacetate can help to improve its efficacy and reduce its toxicity.
Conclusion:
Lithium trichloroacetate is a promising compound with potential applications in biomedical research. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to improve glucose tolerance and insulin sensitivity. Lithium trichloroacetate has several advantages for lab experiments, but also has some limitations. Future research on Lithium trichloroacetate can help to identify new therapeutic targets and improve its efficacy.
Synthesemethoden
Lithium trichloroacetate can be synthesized through the reaction between lithium hydroxide and trichloroacetic acid. The reaction leads to the formation of Lithium trichloroacetate, which is a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Lithium trichloroacetate has been extensively studied for its potential applications in biomedical research. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Lithium trichloroacetate has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. Moreover, Lithium trichloroacetate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Eigenschaften
CAS-Nummer |
19326-49-9 |
|---|---|
Produktname |
Lithium trichloroacetate |
Molekularformel |
C2Cl3LiO2 |
Molekulargewicht |
169.3 g/mol |
IUPAC-Name |
lithium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
HOIXWIJGBXDJIX-UHFFFAOYSA-M |
Isomerische SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Kanonische SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Andere CAS-Nummern |
19326-49-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



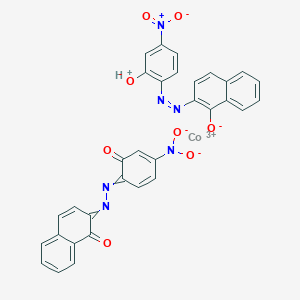
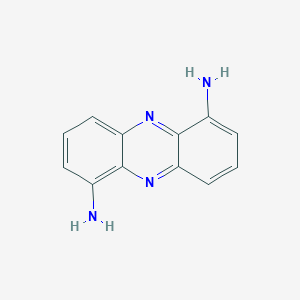
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
